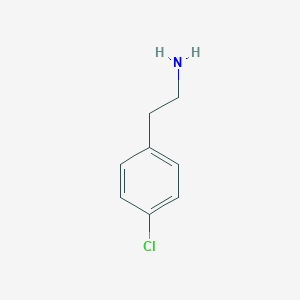

4-Chlorophenethylamine

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXFXCKTIGELTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166018 | |

| Record name | 4-Chlorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156-41-2 | |

| Record name | 2-(4-Chlorophenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chlorophenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CAS 156-41-2 physical and chemical properties

An In-Depth Technical Guide to 4-Chlorophenethylamine (CAS 156-41-2)

Foreword

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the physical, chemical, and pharmacological properties of 4-Chlorophenethylamine, registered under CAS number 156-41-2. As a substituted phenethylamine, this compound is a valuable intermediate in organic synthesis, particularly for constructing more complex molecules with potential therapeutic applications. This guide moves beyond a simple recitation of data, offering insights into its reactivity, analytical characterization, and practical laboratory applications, grounded in established chemical principles.

Compound Identification and Nomenclature

It is critical to correctly identify the chemical entity associated with a CAS number. CAS 156-41-2 is unequivocally assigned to 4-Chlorophenethylamine . It is structurally characterized by a phenethylamine backbone with a chlorine atom substituted at the para- (4-) position of the phenyl ring.[1]

-

IUPAC Name : 2-(4-chlorophenyl)ethan-1-amine[2]

-

Synonyms : 4-Chlorophenethylamine, 2-(p-Chlorophenyl)ethylamine, 4-Chlorobenzeneethanamine, p-Chlorophenylethylamine[1][3]

-

Chemical Class : Aromatic Amine, Halogenated Organic Compound[4]

Below is the chemical structure rendered using the DOT language.

Physical and Chemical Properties

The compound is typically supplied as a liquid, ranging from colorless to pale yellow.[5][6] Its physical state and properties are crucial for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClN | [1][2] |

| Molecular Weight | 155.62 g/mol | [7][8] |

| Appearance | Clear, colorless to pale yellow liquid | [4][5] |

| Boiling Point | 60-65 °C at 0.1 mmHg; 110-112 °C at 8 mmHg | [9][10] |

| Density | 1.112 g/mL at 25 °C | [5][9] |

| Refractive Index (n²⁰/D) | 1.548 | [5][9] |

| pKa (Predicted) | 9.72 ± 0.10 | [5] |

| Solubility | Soluble in water; soluble in common organic solvents like ethanol. | [4] |

| Flash Point | 106 °C (222.8 °F) - closed cup | [7] |

Chemical Profile and Reactivity

4-Chlorophenethylamine's reactivity is dictated by two primary functional groups: the primary amine and the chlorinated aromatic ring.

-

Amine Group Reactivity : The ethylamine side chain possesses a nucleophilic primary amine, making it amenable to a wide range of standard transformations. It readily undergoes N-acylation, N-alkylation, and condensation reactions.[11] This reactivity is the cornerstone of its utility as a synthetic building block, allowing for the extension of its molecular framework.

-

Aromatic Ring Reactivity : The 4-chlorophenyl group is relatively stable. The chlorine atom is a deactivating, ortho-, para-directing substituent for electrophilic aromatic substitution, though such reactions are not its primary application. The C-Cl bond is robust but can be susceptible to cleavage under harsh reductive conditions (hydrodehalogenation), a key consideration during reaction design.[1]

Spectroscopic and Analytical Characterization

Authenticating the structure and purity of 4-Chlorophenethylamine is essential. Standard spectroscopic techniques provide a definitive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear as two doublets in the ~7.1-7.3 ppm region, characteristic of a 1,4-disubstituted benzene ring. The ethyl bridge will present as two triplets, one for the benzylic -CH₂- group (~2.7-2.9 ppm) and one for the -CH₂- adjacent to the amine (~2.9-3.1 ppm). The amine protons (-NH₂) typically appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

-

¹³C NMR : The carbon NMR spectrum will display six unique signals. Four signals will be in the aromatic region (~128-140 ppm), corresponding to the four distinct carbon environments of the disubstituted ring. Two aliphatic signals will appear upfield, one for the benzylic carbon (~39 ppm) and another for the carbon bonded to the nitrogen atom (~43 ppm).[12]

Mass Spectrometry (MS)

In a typical Electron Ionization (EI) GC-MS analysis, the mass spectrum will exhibit a molecular ion peak ([M]⁺) at m/z 155 and a characteristic isotopic peak at m/z 157 with approximately one-third the intensity, confirming the presence of a single chlorine atom. The most prominent fragment ion is expected at m/z 125, resulting from the benzylic cleavage and loss of the •CH₂NH₂ radical, a characteristic fragmentation pattern for phenethylamines.[3][11]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands include:

-

N-H Stretch : A medium to weak doublet around 3300-3400 cm⁻¹ for the primary amine.

-

C-H Stretch (Aromatic) : Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic) : Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic) : Overtones in the 1600-2000 cm⁻¹ region and primary bands around 1490-1600 cm⁻¹.

-

C-Cl Stretch : A strong band in the 1000-1100 cm⁻¹ region.[13]

Applications in Research and Drug Development

4-Chlorophenethylamine is primarily used as a versatile intermediate or building block in multi-step organic syntheses.[4][11] Its structure is a key component in the development of more complex molecules targeting the central nervous system.

A notable application is its use as a reactant in the preparation of isoalloxazine derivatives , which have been investigated as a new class of cholinesterase inhibitors for potential use in Alzheimer's therapy.[9][14] In this context, the primary amine of 4-chlorophenethylamine serves as a reactive handle to construct the larger heterocyclic system responsible for the desired biological activity. This highlights its importance in medicinal chemistry for generating novel molecular scaffolds.[15]

Experimental Protocols

The following protocols are representative examples grounded in established chemical principles for the synthesis and analysis of 4-Chlorophenethylamine. They are intended for instructional purposes and must be adapted and validated by researchers with appropriate safety assessments.

Protocol 1: Synthesis via Reduction of a Nitroalkene

This protocol describes the synthesis of 4-Chlorophenethylamine from 1-chloro-4-(2-nitrovinyl)benzene, a common precursor. The reduction is achieved using lithium aluminum hydride (LAH), a potent reducing agent effective for this transformation.

Methodology:

-

Reaction Setup : To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1-chloro-4-(2-nitrovinyl)benzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Reduction : Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of lithium aluminum hydride (LAH) in THF (2.0-2.5 eq) via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup : Cool the reaction mixture back to 0 °C. Cautiously quench the excess LAH by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LAH used.

-

Isolation : A granular precipitate will form. Filter the solid salts through a pad of Celite and wash thoroughly with THF.

-

Purification : Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure 4-Chlorophenethylamine.[1]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general-purpose reversed-phase HPLC method for assessing the purity of a 4-Chlorophenethylamine sample.

Methodology:

-

Instrumentation : A standard HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is used.

-

Mobile Phase :

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

-

-

Sample Preparation : Prepare a stock solution of 4-Chlorophenethylamine at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

-

Chromatographic Conditions :

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection Wavelength : 220 nm.

-

Injection Volume : 10 µL.

-

Gradient Program :

-

0-1 min: 5% B

-

1-10 min: Linear gradient from 5% to 95% B

-

10-12 min: Hold at 95% B

-

12.1-15 min: Return to 5% B and re-equilibrate.

-

-

-

Analysis : The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Safety and Handling

4-Chlorophenethylamine is an irritant and should be handled with appropriate personal protective equipment (PPE).[7]

-

Hazard Classification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][7]

-

Handling : Work in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Wear chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Storage : Store in a cool, dry place in a tightly sealed container.[4] Keep away from strong acids and oxidizing agents.[16]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 2-(4-Chlorophenyl)ethylamine in Modern Chemical Synthesis. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 2-(4-Chlorophenyl)ethylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67430, 2-(4-Chlorophenyl)ethylamine. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(4-CHLOROPHENYL)ETHAN-1-AMINE | CAS 156-41-2. Retrieved from [Link]

-

Hebei InnoNew Material Technology Co., Ltd. (n.d.). 4-Chlorophenethylamine CAS: 156-41-2. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 2-(4-Chlorophenyl)ethylamine, 98%. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Chlorophenylisobutylamine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). Sourcing 2-(4-Chlorophenyl)ethylamine: A Guide for Pharmaceutical Manufacturers. Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. scispace.com [scispace.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fda.gov.tw [fda.gov.tw]

- 8. 2-(4-氯苯基)乙胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Discovery of isoalloxazine derivatives as a new class of potential anti-Alzheimer agents and their synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN102399163B - Method for preparing chloramphenicol from 4-chloro-benzaldehyde - Google Patents [patents.google.com]

- 11. 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Chlorophenethylamine(156-41-2) 13C NMR [m.chemicalbook.com]

- 13. Phenethylamine, 4-chloro-alpha,alpha-dimethyl-, hydrochloride [webbook.nist.gov]

- 14. p-Chloroaniline [webbook.nist.gov]

- 15. jfda-online.com [jfda-online.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Synthesis of 4-Chlorophenethylamine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-chlorophenethylamine, a key intermediate in the development of various pharmacologically active compounds. The core focus of this document is the reductive amination of 4-chlorophenylacetone, a widely utilized and efficient synthetic route. This guide delves into the underlying chemical principles, provides a detailed experimental protocol, and discusses critical aspects of reaction optimization, purification, and characterization. Furthermore, alternative synthetic strategies are briefly explored to offer a broader context for researchers in the field. The content is structured to provide both a theoretical understanding and practical insights, ensuring scientific integrity and enabling reproducible results.

Introduction: The Significance of 4-Chlorophenethylamine

4-Chlorophenethylamine is a substituted phenethylamine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its structural motif is found in a range of compounds investigated for their potential effects on the central nervous system. The chloro-substitution on the phenyl ring can significantly modulate the pharmacological properties of the parent phenethylamine molecule, influencing its interaction with biological targets. A robust and scalable synthetic route to 4-chlorophenethylamine is therefore of considerable interest to the scientific community.

Reductive amination stands out as a powerful and widely adopted method for the formation of amines from carbonyl compounds.[1] This one-pot reaction combines a ketone or aldehyde with an amine or ammonia in the presence of a reducing agent to directly yield the corresponding amine.[1] Its operational simplicity and high efficiency make it a preferred method in both academic and industrial settings.[2]

The Core Synthesis: Reductive Amination of 4-Chlorophenylacetone

The primary route to 4-chlorophenethylamine detailed in this guide is the reductive amination of 4-chlorophenylacetone using ammonia as the nitrogen source and sodium cyanoborohydride as the reducing agent. This method, often referred to as the Borch reaction, is highly effective for the synthesis of primary amines.[3]

Mechanistic Insights

The reaction proceeds through a two-step sequence within a single reaction vessel.[3] First, 4-chlorophenylacetone reacts with ammonia to form an intermediate imine (a Schiff base). This reaction is typically favored under mildly acidic conditions which facilitate the dehydration step.[4] Subsequently, the imine is selectively reduced by sodium cyanoborohydride to yield the target primary amine, 4-chlorophenethylamine.[5] Sodium cyanoborohydride is a particularly suitable reducing agent for this transformation as it is mild enough not to reduce the starting ketone but is effective in reducing the protonated imine (iminium ion).[4][5]

Logical Workflow of Reductive Amination

Sources

2-(4-Chlorophenyl)ethylamine molecular weight and formula

An In-Depth Technical Guide to 2-(4-Chlorophenyl)ethylamine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)ethylamine, a pivotal chemical intermediate in the fields of pharmaceutical and chemical synthesis. We will delve into its fundamental chemical and physical properties, present detailed synthetic protocols, and explore its significant applications in drug discovery and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering expert insights into the handling, analysis, and utilization of this versatile compound.

Core Chemical Identity and Physical Properties

2-(4-Chlorophenyl)ethylamine, also commonly known as 4-Chlorophenethylamine, is a primary amine featuring a chlorophenyl substituent. This structure imparts specific reactivity and physical characteristics that make it a valuable building block in organic synthesis.[1] The compound is typically encountered as a colorless to light-colored liquid with a characteristic amine-like odor.[2]

Its physical and chemical properties are summarized in the table below, including data for its common hydrochloride salt form, which exhibits distinct solubility and handling characteristics.

| Property | 2-(4-Chlorophenyl)ethylamine (Free Base) | 2-(4-Chlorophenyl)ethylamine HCl (Salt) |

| Molecular Formula | C₈H₁₀ClN[3][4][5] | C₈H₁₁Cl₂N[6] |

| Molecular Weight | 155.62 g/mol [2][4][5] | 192.085 g/mol [6] |

| Appearance | Colorless to light-colored liquid[2] | White to off-white powder[6] |

| Boiling Point | ~240-245 °C[2]; 60-65 °C at 0.1 mmHg | Decomposes before boiling[6] |

| Melting Point | Not applicable | 184-186 °C[6] |

| Density | ~1.112 g/mL at 25 °C | Not available |

| Solubility in Water | Slightly soluble[2] | Soluble[6] |

| Solubility (Organic) | Soluble in ethanol, diethyl ether[2] | Soluble in methanol, ethanol[6] |

| CAS Number | 156-41-2[3][4] | 17794-89-6[6] |

Synthesis and Reactivity: A Versatile Building Block

The synthetic utility of 2-(4-Chlorophenyl)ethylamine stems from its reactive primary amine group and the functionalized aromatic ring. This duality allows for a wide array of chemical transformations, including acylation, alkylation, and condensation reactions.[1] These reactions are fundamental to building more complex molecular architectures.

Exemplary Synthetic Protocol: N-Acylation

A common and illustrative reaction is the N-acylation of 2-(4-Chlorophenyl)ethylamine to form an amide. This reaction is a cornerstone in the synthesis of various pharmaceutical precursors and functional materials. Below is a detailed protocol for the synthesis of N-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide, adapted from established methodologies.[7]

Objective: To synthesize N-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide via acylation of 2-(4-Chlorophenyl)ethylamine with methacryloyl chloride.

Materials:

-

2-(4-Chlorophenyl)ethylamine (1.0 equivalent)

-

Methacryloyl chloride (1.2 equivalents)

-

Triethylamine (1.2 equivalents)

-

Ethylene dichloride (solvent)

Step-by-Step Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-(4-Chlorophenyl)ethylamine (10 mmol) in ethylene dichloride (30 mL).

-

Base Addition: Add triethylamine (1.67 mL, 12 mmol) to the solution under continuous stirring. The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

-

Acylating Agent Addition: Slowly add methacryloyl chloride (1.18 mL, 12 mmol) dropwise to the reaction mixture over a period of 15 minutes. The slow addition is crucial to control the exothermic nature of the reaction. A white precipitate of triethylammonium chloride will form.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine spot is no longer visible.

-

Workup and Purification: Upon completion, the precipitated triethylammonium chloride salt is removed by filtration. The filtrate is then washed with water, a mild acidic solution (e.g., 1M HCl) to remove excess triethylamine, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Characterization: The final product is purified by column chromatography or recrystallization. The structure and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Applications in Drug Discovery and Materials Science

2-(4-Chlorophenyl)ethylamine is a compound of significant interest in the pharmaceutical industry, where it serves as a key precursor for a wide range of drug molecules.[1] The presence of the chlorine atom can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), often enhancing metabolic stability or receptor binding affinity.

-

Serotonergic Agents: The compound is recognized as a synthetic serotonergic amine with inhibitory activities, capable of binding to 5-HT (serotonin) receptors. This makes it a valuable scaffold for developing novel therapeutics targeting the serotonergic system.

-

Anticancer Research: Studies have indicated that 2-(4-Chlorophenyl)ethylamine possesses anticancer properties, making it a lead compound for the development of new chemotherapeutic agents.

-

Molecularly Imprinted Polymers (MIPs): Its derivatives, such as the N-acylated products, are used as functionalized templates for creating MIPs. These are advanced materials with custom-designed recognition sites for specific molecules, useful in separation science and as sensors.[7]

-

Agrochemicals: Beyond pharmaceuticals, its derivatives find use in the agrochemical industry, potentially as components in crop protection agents.[1]

Analytical Characterization and Quality Control

Ensuring the purity and identity of 2-(4-Chlorophenyl)ethylamine is critical for its successful application in synthesis. A multi-technique approach is typically employed for comprehensive quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight and fragmentation pattern, providing definitive identification.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the N-H stretches of the primary amine and the C-Cl stretch of the aromatic chloride.[4]

-

Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to determine the purity of the compound.

Safety, Handling, and Storage

Proper handling of 2-(4-Chlorophenyl)ethylamine is essential due to its hazardous properties. It is classified as a corrosive material and a combustible liquid.[8]

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, gloves, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[9] For higher concentrations or risk of inhalation, a NIOSH/MSHA approved respirator is recommended.[8] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Ingestion can cause severe damage to the digestive tract.[8] |

| Storage | Store in a cool, dry, well-ventilated area away from sources of ignition.[2] Keep containers tightly sealed. Store separately from oxidizing agents, acids, and bases to prevent hazardous reactions.[2][6] |

| Fire-Fighting | Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[9] Wear self-contained breathing apparatus.[8] |

| Disposal | Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[8] |

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

Conclusion

2-(4-Chlorophenyl)ethylamine is a fundamentally important chemical intermediate with a broad range of applications, most notably in the synthesis of pharmaceuticals and advanced materials. Its unique combination of a reactive amine and a chlorinated phenyl group provides a versatile platform for constructing complex molecules. A thorough understanding of its chemical properties, synthetic reactivity, and handling requirements is paramount for any researcher or scientist utilizing this compound. Adherence to rigorous analytical and safety protocols will ensure its effective and safe application in both research and industrial settings.

References

- 2-(4-Chlorophenyl)ethylamine, min 98%, 100 grams. Google.

- 2-(4-Chlorophenyl)Ethylamine - Methylamine Supplier. Nanjing Finechem Holding Co.,Limited.

- 2-(4-Chlorophenyl)Ethylamine HCl - Methylamine Supplier. Nanjing Finechem Holding Co.,Limited.

- 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430. PubChem.

- 2-(4-Chlorophenyl)ethylamine | CAS 156-41-2 | SCBT. Santa Cruz Biotechnology.

- 2-(4-Chlorophenyl)ethylamine 98 156-41-2. Sigma-Aldrich.

- SAFETY DATA SHEET - 2-(4-Chlorophenyl)ethylamine. Fisher Scientific.

- Safety Information for 2-(4-Chlorophenyl)ethylamine. Sigma-Aldrich.

- The Role of 2-(4-Chlorophenyl)ethylamine in Modern Chemical Synthesis. Google.

- SAFETY DATA SHEET - (S)-1-(4-Chlorophenyl)ethylamine. Fisher Scientific.

- N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI.

- 2-(4-Chlorophenyl)ethylamine | 156-41-2 | FC33754. Biosynth.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-(4-Chlorophenyl)Ethylamine | Chemical Properties, Safety Data, Uses & Synthesis | Buy from China Supplier [nj-finechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 2-(4-Chlorophenyl)Ethylamine HCl: Properties, Uses, Safety Data & Supplier from China [nj-finechem.com]

- 7. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-(4-Chlorophenyl)ethylamine 98 156-41-2 [sigmaaldrich.com]

4-Chlorophenethylamine: A Technical Guide to Unlocking Novel Research Applications

Abstract

4-Chlorophenethylamine (4-CPEA) is a halogenated phenethylamine derivative that, while primarily utilized as a synthetic intermediate, possesses a chemical structure suggestive of significant neuromodulatory potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-CPEA, moving beyond its established role as a precursor to explore its prospective applications in neuroscience and pharmacology. By examining the structure-activity relationships of closely related analogs, we delineate a predictive pharmacological profile for 4-CPEA, highlighting its probable interactions with monoamine transporters and receptors. This document synthesizes the available chemical and toxicological data, outlines detailed protocols for synthesis and analysis, and proposes novel avenues for research into its utility as a pharmacological tool and a scaffold for the development of new therapeutic agents.

Introduction: Beyond the Intermediate

4-Chlorophenethylamine (C₈H₁₀ClN), a compound belonging to the broader class of aromatic amines, is structurally characterized by a phenethylamine backbone with a chlorine atom at the para-position of the phenyl ring[1]. It typically presents as a white to off-white solid or a clear, colorless to yellow liquid and is synthesized industrially via processes such as the reductive amination of 4-chlorobenzaldehyde[1]. While its primary commercial application lies in its role as a precursor for pharmaceuticals, agrochemicals, and other specialty chemicals, its structural similarity to known psychoactive compounds and neurotransmitters warrants a deeper investigation into its intrinsic biological activities[1][2].

The phenethylamine scaffold is the foundation for a vast array of endogenous neurochemicals, including dopamine and norepinephrine, as well as a wide range of psychoactive substances[3]. The introduction of a halogen, specifically chlorine, at the para-position of the phenyl ring is a critical modification known to significantly alter pharmacological activity. Studies on analogous compounds, such as para-chloroamphetamine (PCA), have demonstrated that this substitution can dramatically increase affinity and activity at the serotonin transporter (SERT), often shifting the compound's profile from predominantly dopaminergic to serotonergic[4][5][6]. This guide will explore the hypothesis that 4-CPEA, following these established structure-activity relationships, is a potent modulator of serotonergic and dopaminergic systems, and will detail the experimental frameworks necessary to validate this and explore its therapeutic potential.

Physicochemical Properties and Synthesis

A thorough understanding of 4-CPEA's chemical characteristics is fundamental for its application in a research setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀ClN | [1][7] |

| Molecular Weight | 155.62 g/mol | [7] |

| Appearance | Clear colorless to yellow liquid or dark solid | [1][8] |

| Boiling Point | 60-65 °C at 0.1 mm Hg | [8][9] |

| Density | 1.112 g/mL at 25 °C | [8][9] |

| Refractive Index (n20/D) | 1.548 | [8][9] |

| pKa | 9.72 ± 0.10 (Predicted) | [1][9] |

| Storage | Store in a cool, dry place. | [1][8] |

Synthesis via Reductive Amination

The most common laboratory and industrial synthesis of 4-CPEA is through the reductive amination of 4-chlorobenzaldehyde. This method is efficient and can be adapted for various scales.

Caption: Figure 1: Reductive Amination Workflow for 4-CPEA Synthesis.

Protocol 1: Laboratory Scale Synthesis of 4-Chlorophenethylamine

Materials:

-

4-Chlorobenzaldehyde

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas with a catalyst (e.g., Pd/C)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in methanol.

-

Add a solution of ammonia in methanol (excess, e.g., 7 equivalents) or ammonium acetate (excess, e.g., 3-5 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium cyanoborohydride (approx. 1.5 equivalents) in portions. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2). Stir for 1 hour.

-

Basify the solution with aqueous NaOH until pH >12.

-

Extract the aqueous layer three times with diethyl ether or dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by vacuum distillation.

Predictive Pharmacology and Mechanism of Action

Direct pharmacological data for 4-CPEA is not extensively published. However, by examining its close structural analogs, a robust predictive profile can be constructed.

Monoamine Transporter Interactions

The primary mechanism of action for many phenethylamines involves interaction with the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).

-

Serotonergic Activity: The presence of a halogen at the para-position of the phenethylamine ring is a strong indicator of significant activity at SERT. Studies on para-chloroamphetamine (PCA) show it to be a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA)[5]. Similarly, 4-chlorophenylisobutylamine (4-CAB) is an inhibitor of serotonin reuptake with an IC₅₀ of 330 nM[1]. It is therefore highly probable that 4-CPEA will exhibit significant affinity for SERT and may act as either a reuptake inhibitor or a releasing agent. The para-chloro substitution generally augments potency at SERT[4][6].

-

Dopaminergic Activity: While the para-chloro substitution tends to shift activity towards SERT, an interaction with DAT is still expected. 4-CAB, for instance, inhibits dopamine reuptake with an IC₅₀ of 2,343 nM[1]. A study on 2-(4-chloro-3-hydroxyphenyl)ethylamine, a close analog, demonstrated that it acts as a dopamine receptor ligand[10]. Therefore, 4-CPEA is predicted to have a moderate affinity for DAT, likely lower than for SERT.

Caption: Figure 2: Predicted interaction of 4-CPEA with monoamine transporters.

Receptor Binding Profile

Beyond transporters, phenethylamines can directly interact with various G-protein coupled receptors.

-

Dopamine Receptors: As mentioned, derivatives of 4-CPEA have been synthesized as dopamine D1 and D2 receptor ligands, with some exhibiting agonist activity[10]. It is plausible that 4-CPEA itself may possess some affinity for these receptors.

-

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a receptor that is activated by endogenous trace amines, including phenethylamine, as well as amphetamine-like psychostimulants[11][12]. Given its structure, 4-CPEA is a strong candidate for being a TAAR1 agonist, which could modulate dopaminergic and serotonergic activity[1][13][14].

Potential Research Applications

Based on its predicted pharmacological profile, 4-CPEA presents several exciting avenues for research.

As a Pharmacological Tool to Probe the Serotonin System

Given its likely potent effects on SERT, 4-CPEA could be a valuable research tool.

-

Serotonin Releaser vs. Reuptake Inhibitor: A key area of investigation would be to determine whether 4-CPEA acts as a serotonin releasing agent, similar to PCA, or as a selective serotonin reuptake inhibitor (SSRI). This has significant implications for its neurochemical and behavioral effects.

-

Neurotoxicity Studies: High-dose administration of PCA is known to be neurotoxic to serotonin neurons[5][15]. Investigating whether 4-CPEA shares this property would be crucial for understanding the structure-toxicity relationships of halogenated phenethylamines and for defining its safety profile as a research tool.

Scaffold for Novel Drug Development

The 4-CPEA structure can serve as a starting point for the synthesis of novel compounds with therapeutic potential.

-

Cholinesterase Inhibitors for Alzheimer's Disease: There is evidence that 2-(4-chlorophenyl)ethylamine has been used as a reactant in the preparation of isoalloxazine derivatives that act as cholinesterase inhibitors[7]. This suggests that 4-CPEA could be a key building block for developing multi-target ligands for Alzheimer's disease, potentially combining cholinesterase inhibition with modulation of monoaminergic systems.

-

Dopamine Receptor Ligands: The synthesis of 4-CPEA derivatives as D2 dopamine receptor agonists highlights its potential as a scaffold for developing treatments for conditions involving dopaminergic dysregulation, such as Parkinson's disease or hyperprolactinemia[10].

Proposed Experimental Workflows

To validate the predicted pharmacology and explore the research applications of 4-CPEA, the following experimental workflows are proposed.

In Vitro Characterization

Protocol 2: Monoamine Transporter Affinity and Function

Objective: To determine the affinity (Ki) and functional activity (IC₅₀ for uptake inhibition or EC₅₀ for release) of 4-CPEA at SERT, DAT, and NET.

Methodology:

-

Radioligand Binding Assays:

-

Prepare synaptosomes from rat brain tissue or use cell lines stably expressing human SERT, DAT, and NET.

-

Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) in the presence of increasing concentrations of 4-CPEA.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of 4-CPEA for each transporter.

-

-

Synaptosomal Uptake Assays:

-

Incubate synaptosomes with a radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE) in the presence of increasing concentrations of 4-CPEA.

-

Measure the inhibition of monoamine uptake to determine the IC₅₀ value.

-

-

Monoamine Release Assays:

-

Preload synaptosomes with a radiolabeled monoamine.

-

Expose the preloaded synaptosomes to increasing concentrations of 4-CPEA.

-

Measure the amount of radiolabeled monoamine released into the supernatant to determine the EC₅₀ for release.

-

Caption: Figure 3: In Vitro Workflow for Monoamine Transporter Characterization.

In Vivo Behavioral and Neurochemical Analysis

Protocol 3: Assessment of Locomotor Activity and In Vivo Neurochemistry

Objective: To evaluate the effects of 4-CPEA on spontaneous locomotor activity and extracellular monoamine levels in the brain.

Methodology:

-

Locomotor Activity:

-

Acclimate rodents (mice or rats) to open-field activity chambers.

-

Administer various doses of 4-CPEA (or vehicle) via intraperitoneal (i.p.) injection.

-

Record locomotor activity (e.g., distance traveled, rearing) for a set period (e.g., 2 hours) using automated tracking systems.

-

-

In Vivo Microdialysis:

-

Surgically implant a microdialysis guide cannula into a brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of anesthetized rodents.

-

After recovery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid.

-

Collect baseline dialysate samples.

-

Administer 4-CPEA (systemically or via reverse dialysis) and continue to collect dialysate samples.

-

Analyze the dialysate for levels of dopamine, serotonin, and their metabolites using HPLC with electrochemical detection.

-

Analytical Methodologies

Accurate quantification of 4-CPEA is essential for pharmacokinetic and metabolism studies.

Protocol 4: Quantification of 4-CPEA in Biological Matrices by LC-MS/MS

Objective: To develop a sensitive and specific method for the quantification of 4-CPEA in plasma or brain tissue.

Methodology:

-

Sample Preparation:

-

For plasma samples, perform a protein precipitation with acetonitrile.

-

For brain tissue, homogenize the tissue in an appropriate buffer followed by protein precipitation or solid-phase extraction.

-

Spike samples with a suitable internal standard (e.g., a deuterated analog of 4-CPEA).

-

-

LC-MS/MS Analysis:

-

Use a reverse-phase C18 column for chromatographic separation.

-

Employ a mobile phase gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

-

Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification. Select specific precursor-product ion transitions for 4-CPEA and the internal standard to ensure selectivity.

-

Safety and Toxicology

4-Chlorophenethylamine is classified as an irritant and may cause skin, eye, and respiratory irritation[7]. Inhalation or skin contact can lead to systemic toxicity, including headaches, dizziness, and nausea[1]. As with other para-chloro-substituted amphetamine-like compounds, there is a potential for neurotoxicity, particularly to serotonergic neurons, at higher doses[5][15]. Therefore, appropriate personal protective equipment should be used when handling this compound, and in vivo studies should be carefully designed to assess potential neurotoxic effects.

Legal Status

As of early 2026, 4-Chlorophenethylamine is not explicitly listed as a controlled substance in the United States Controlled Substances Act or in the schedules of the United Nations Convention on Psychotropic Substances[3][10]. However, its structural similarity to controlled phenethylamines means it could be considered a controlled substance analog under the Federal Analogue Act in the United States if intended for human consumption[1][16]. In Europe, the legal status of new psychoactive substances can vary between countries, and many phenethylamine derivatives are controlled under generic legislation[3][10]. Researchers should consult with their local and national regulatory bodies to ensure compliance.

Conclusion

4-Chlorophenethylamine stands at the intersection of chemical synthesis and neuropharmacology. While its current utility is primarily as a building block, its predicted pharmacological profile, centered on potent interactions with the serotonin and dopamine systems, suggests a wealth of untapped research potential. This guide provides a foundational framework for researchers to begin exploring these possibilities. Through rigorous in vitro and in vivo characterization, 4-CPEA may be validated as a valuable pharmacological tool for dissecting monoaminergic circuits. Furthermore, its chemical scaffold holds promise for the rational design of novel therapeutics targeting a range of neurological and psychiatric disorders. The protocols and predictive insights offered herein are intended to catalyze this exploration, paving the way for new discoveries in the field of neuropharmacology.

References

- Guidechem. 4-Chlorophenethylamine 156-41-2 wiki. [URL: https://www.guidechem.com/wiki/156-41-2.html]

- Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8484666/]

- ChemicalBook. 4-Chlorophenethylamine CAS#: 156-41-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0100438.htm]

- 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865738/]

- Hebei InnoNew Material Technology Co., Ltd. 4-Chlorophenethylamine CAS: 156-41-2. [URL: https://www.innochem-pharma.com/4-chlorophenethylamine-cas-156-41-2-product/]

- PubChem. 2-(4-Chlorophenyl)ethylamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67430]

- Neurotransmitter and psychostimulant recognition by the dopamine transporter. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4422409/]

- Chemical Bull Pvt. Ltd. 4-chlorophenethylamine | 156-41-2. [URL: https://www.chemicalbull.com/4-chlorophenethylamine-cas-no-156-41-2]

- Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Sciencemadness.org. [URL: https://www.sciencemadness.org/archive/rhodium/pdf/reductive.

- Wikipedia. 4-Chlorophenylisobutylamine. [URL: https://en.wikipedia.org/wiki/4-Chlorophenylisobutylamine]

- Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10756781/]

- Wikipedia. para-Chloroamphetamine. [URL: https://en.wikipedia.org/wiki/Para-Chloroamphetamine]

- New phenethylamines in Europe. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24203770/]

- Synthesis and characterisation of an acetylcholinesterase inhibitor. ResearchGate. [URL: https://www.researchgate.net/publication/338148704_Synthesis_and_characterisation_of_an_acetylcholinesterase_inhibitor]

- The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3001583/]

- Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4828965/]

- Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. MDPI. [URL: https://www.mdpi.com/1420-3049/23/8/2048]

- In vivo microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3836133/]

- Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. [URL: https://typeset.io/papers/gas-chromatography-mass-spectrometry-gc-ms-for-29q090v6p7]

- Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. MDPI. [URL: https://www.mdpi.com/1422-0067/25/11/5986]

- Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/b16990-25/reductive-amination-methodology-synthesis-primary-amines-unprotected-synthons-gijsbert-van-der-marel-jeroen-codee]

- Amphetamine Derivatives as Monoamine Oxidase Inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6987449/]

- Trace amine-associated receptor 1 modulates dopaminergic activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18495874/]

- Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4362624/]

- In vivo intracerebral microdialysis studies in rats of MPP+ analogues and related charged species. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2012028/]

- Characterization of beta-phenylethylamine-induced monoamine release in rat nucleus accumbens: a microdialysis study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9641320/]

- Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30111749/]

- Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/21/10/1360]

- Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6548549/]

- The Pharmacology of Sigma-1 Receptors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3188737/]

- Synthesis and Pharmacological Characterization of a Novel Sigma Receptor Ligand with Improved Metabolic Stability and Antagonistic Effects Against Methamphetamine. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3651681/]

- Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5792468/]

- Sigma-1 receptor ligands inhibit catecholamine secretion from adrenal chromaffin cells due to block of nicotinic acetylcholine receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28815595/]

- Long-lasting behavioral sensitization to psychostimulants following p-chloroamphetamine-induced neurotoxicity in mice. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8904732/]

- Studies on the mechanism of p-chloroamphetamine neurotoxicity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8937435/]

- In vivo study of percutaneous absorption of 4-chloroaniline using microdialysis in the rat. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11141757/]

- An in vivo dialysis and behavioural study of the release of 5-HT by p-chloroamphetamine in reserpine-treated rats. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1917540/]

- Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/128363/]

- Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2019.01423/full]

- P-Chloramphetamine: Selective neurotoxic action in brain. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1101962/]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo study of percutaneous absorption of 4-chloroaniline using microdialysis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 10. New phenethylamines in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trace amine-associated receptor 1 modulates dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. P-Chloramphetamine: Selective neurotoxic action in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Pharmacological Characterization of a Novel Sigma Receptor Ligand with Improved Metabolic Stability and Antagonistic Effects Against Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 4-Chlorophenethylamine in Pharmaceutical Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 4-Chlorophenethylamine (4-CPA), a pivotal chemical intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. We will dissect the primary synthetic routes to 4-CPA, focusing on the robust and widely utilized reductive amination of 4-chlorobenzaldehyde. The guide will further elucidate the strategic application of 4-CPA as a precursor in the synthesis of bioactive molecules, with a detailed case study on the synthesis of chlorphentermine, a notable appetite suppressant. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction to 4-Chlorophenethylamine: A Versatile Building Block

4-Chlorophenethylamine, systematically known as 2-(4-chlorophenyl)ethanamine, is a halogenated derivative of the phenethylamine core structure.[1] The phenethylamine skeleton is a recurring motif in a vast array of bioactive molecules, including neurotransmitters, hormones, and a multitude of synthetic drugs.[2] The introduction of a chlorine atom at the para-position of the phenyl ring significantly influences the molecule's electronic properties and metabolic stability, making 4-CPA a valuable and versatile starting material in medicinal chemistry.

Typically, 4-Chlorophenethylamine presents as a clear, colorless to yellow liquid or a white to off-white solid, and it is soluble in water.[3] Its primary utility lies in its role as a chemical intermediate, serving as a foundational scaffold for the construction of more complex pharmaceutical compounds.[1]

Table 1: Physicochemical Properties of 4-Chlorophenethylamine

| Property | Value | Source |

| CAS Number | 156-41-2 | [3] |

| Molecular Formula | C₈H₁₀ClN | [3] |

| Molecular Weight | 155.62 g/mol | [3] |

| Boiling Point | 60-65 °C at 0.1 mm Hg | [3][4] |

| Density | 1.112 g/mL at 25 °C | [3][4] |

| pKa | 9.72 ± 0.10 (Predicted) | [1][4] |

| Appearance | Clear colorless to yellow liquid or white to off-white solid | [1][3] |

Synthesis of 4-Chlorophenethylamine: A Focus on Reductive Amination

The industrial production of 4-Chlorophenethylamine predominantly relies on the reductive amination of 4-chlorobenzaldehyde. This method is favored for its efficiency and the ready availability of the starting materials. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired primary amine.[5]

Core Synthesis Pathway: Reductive Amination

The overall transformation involves the reaction of 4-chlorobenzaldehyde with an ammonia source, followed by reduction. The choice of reducing agent and reaction conditions is critical to ensure high yield and purity, minimizing the formation of secondary and tertiary amine byproducts.

Caption: Reductive amination of 4-chlorobenzaldehyde to 4-chlorophenethylamine.

Experimental Protocol: Synthesis of 4-Chlorophenethylamine

This protocol describes a representative lab-scale synthesis of 4-chlorophenethylamine from 4-chlorobenzaldehyde using sodium borohydride as the reducing agent.

Materials:

-

4-Chlorobenzaldehyde

-

Methanol

-

Aqueous Ammonia (28-30%)

-

Sodium Borohydride (NaBH₄)

-

Dichloromethane

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: To a solution of 4-chlorobenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde), add a large excess of aqueous ammonia (10-20 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0-5°C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up: Carefully add water to quench any excess sodium borohydride. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chlorophenethylamine.

-

Final Purification (Optional): The crude product can be further purified by vacuum distillation to obtain a clear, colorless to yellow liquid.

Self-Validation: The identity and purity of the synthesized 4-chlorophenethylamine should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS, comparing the obtained data with reference spectra.

Case Study: 4-Chlorophenethylamine in the Synthesis of Chlorphentermine

Chlorphentermine is a substituted amphetamine that has been used as an appetite suppressant.[6] Its synthesis provides an excellent example of the utility of 4-chlorophenethylamine as a key intermediate. A common synthetic route to phentermine and its analogues involves the Henry reaction (nitroaldol reaction) followed by reduction.[7][8]

Synthetic Pathway to Chlorphentermine

The synthesis of chlorphentermine from 4-chlorobenzaldehyde involves a two-step process:

-

Henry Reaction: 4-chlorobenzaldehyde is reacted with nitroethane in the presence of a base to form 1-(4-chlorophenyl)-2-nitroprop-1-ene.

-

Reduction: The nitroalkene is then reduced to the corresponding amine, chlorphentermine.

While this pathway starts from 4-chlorobenzaldehyde, a closely related route can be envisioned where a derivative of 4-chlorophenethylamine is a key intermediate. For the purpose of this guide, we will illustrate the synthesis of a related secondary amine, N-benzyl-4-chlorophenethylamine, which demonstrates a common transformation of the primary amine group of 4-CPA.

Caption: Synthesis of N-benzyl-4-chlorophenethylamine from 4-chlorophenethylamine.

Experimental Protocol: Synthesis of N-Benzyl-4-chlorophenethylamine

This protocol details the N-alkylation of 4-chlorophenethylamine with benzaldehyde via reductive amination.

Materials:

-

4-Chlorophenethylamine

-

Benzaldehyde

-

Ethanol

-

Triethylamine (Et₃N)

-

Sodium Borohydride (NaBH₄)

-

Dichloromethane

-

Water

Procedure:

-

Imine Formation: To a suspension of 4-chlorophenethylamine hydrochloride (or the free base with 1.0 eq of Et₃N) (1.0 mmol) and benzaldehyde (1.1 eq) in ethanol (10 mL), stir the reaction until the formation of the imine is complete, as monitored by TLC (typically 30 minutes to 3 hours).

-

Reduction: Add sodium borohydride (2.0 mmol) to the reaction mixture and stir for an additional 30 minutes.

-

Work-up: Concentrate the reaction mixture under reduced pressure and partition it between dichloromethane and water. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-benzyl-4-chlorophenethylamine. The product can be further purified by column chromatography.

Safety, Handling, and Storage

4-Chlorophenethylamine is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] It is corrosive and can cause severe skin burns and eye damage.[9] Work should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, acid chlorides, and oxidizing agents.[10]

Conclusion

4-Chlorophenethylamine is a cornerstone intermediate in the synthesis of a variety of pharmaceuticals, particularly those with a phenethylamine backbone. Its synthesis via reductive amination of 4-chlorobenzaldehyde is a robust and scalable process. The reactivity of its primary amine functionality allows for a wide range of chemical transformations, making it a versatile building block for the creation of complex drug molecules. The detailed protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

-

RSC Publishing. Asymmetric catalysis in direct nitromethane-free Henry reactions. [Link]

-

Wikipedia. 4-Chlorophenylacetonitrile. [Link]

-

MDPI. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. [Link]

-

Modern Chemical Synthesis. The Role of 2-(4-Chlorophenyl)ethylamine in Modern Chemical Synthesis. [Link]

-

Arches. Ethylamine-Hydrochloride. [Link]

-

PubChem. 2-(4-Chlorophenyl)ethylamine. [Link]

-

PubMed Central. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. [Link]

-

Organic Chemistry Portal. Henry Reaction. [Link]

-

PubMed. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. [Link]

-

Wikipedia. Henry reaction. [Link]

-

Green Chemistry Teaching and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

-

Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

-

ResearchGate. (PDF) Synthesis and Aminolysis of N-(4-Chlorophenyl) and N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo -ylmethylamines. [Link]

-

PubMed. Synthesis of Phentermine and its Derivatives. [Link]

-

PubMed. Synthesis and appetite suppressant activity of 1-aryloxy-2-substituted aminomethyltetrahydronaphthalenes as conformationally rigid analogues of fluoxetine. [Link]

-

ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

-

PubMed. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. [Link]

-

PrepChem.com. Synthesis of (a) N-Benzyl-2-chlorethylamine. [Link]

-

Wikipedia. Substituted phenethylamine. [Link]

- Google Patents. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it.

-

PubMed. N-Alkylation of phenethylamine and tryptamine. [Link]

-

ResearchGate. (PDF) Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues. [Link]

-

Organic Syntheses. p-CHLOROBENZALDEHYDE. [Link]

-

The University of Bath's research portal. N-Alkylation of phenethylamine and tryptamine. [Link]

-

PrepChem.com. Preparation of 4-chlorobenzaldehyde. [Link]

-

PubMed Central. Centrally Acting Drugs for Obesity: Past, Present, and Future. [Link]

- Google Patents. US20190284124A1 - Fenfluramine compositions and methods of preparing the same.

-

Wikipedia. 4-Chlorobenzaldehyde. [Link]

-

Organic Syntheses. m-CHLOROBENZALDEHYDE. [Link]

-

PubChem. Fenfluramine. [Link]

- Google Patents. US10947183B2 - Fenfluramine compositions and methods of preparing the same.

Sources

- 1. Page loading... [guidechem.com]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. 4-Chlorophenethylamine CAS#: 156-41-2 [m.chemicalbook.com]

- 4. 4-Chlorophenethylamine | 156-41-2 [chemicalbook.com]

- 5. gctlc.org [gctlc.org]

- 6. Centrally Acting Drugs for Obesity: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Henry Reaction [organic-chemistry.org]

- 8. Henry reaction - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Health and safety data for 4-Chlorophenethylamine exposure

An In-depth Technical Guide to the Health and Safety of 4-Chlorophenethylamine Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Profile

4-Chlorophenethylamine (4-CPEA) is a halogenated organic compound belonging to the phenethylamine class.[1] Its structure is characterized by a phenethylamine backbone with a chlorine atom substituted at the para (4) position of the phenyl ring.[1] This compound is primarily utilized as a chemical intermediate or starting material in the synthesis of pharmaceuticals and other specialty chemicals, particularly those targeting the central nervous system.[1] It does not occur naturally in any significant quantity and is produced via industrial synthesis.[1]

While structurally related to well-known psychoactive substances, 4-CPEA itself is most commonly encountered in research and development laboratories. Understanding its specific health and safety profile is therefore critical for professionals handling this compound. This guide provides a comprehensive overview of its known hazards, postulates its mechanism of action based on structural analogies, and offers detailed protocols for risk mitigation and experimental analysis.

Table 1: Chemical and Physical Properties of 4-Chlorophenethylamine

| Property | Value | Source(s) |

| CAS Number | 156-41-2 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀ClN | [1][3][4] |

| Molecular Weight | 155.62 g/mol | [3] |

| Appearance | White to off-white solid; clear almost colorless to yellow liquid | [1] |

| Odor | Faint, characteristic amine-like | [1] |

| Solubility | Soluble in water | [1] |

| Boiling Point | 220 °C (428 °F) | [5] |

| Density | 1.112 - 1.306 g/mL at 25 °C | [4][5] |

| pKa | 9.72 ± 0.10 (Predicted) | [1] |

Part 1: Hazard Identification and Immediate Safety Protocols

Exposure to 4-Chlorophenethylamine presents moderate to severe health hazards, primarily related to its corrosive and irritant properties. The Globally Harmonized System (GHS) provides a clear classification of its primary dangers.

GHS Hazard Classification

-

Skin Corrosion/Irritation, Category 1B/2: Causes severe skin burns and irritation.[2][3]

-

Serious Eye Damage/Eye Irritation, Category 1/2: Causes serious eye damage and irritation.[2][3]

-

Specific Target Organ Toxicity – Single Exposure, Category 3: May cause respiratory irritation.[1][3]

-

Acute Toxicity (Oral, Dermal, Inhalation), Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[5]

Routes of Exposure and Acute Effects

-

Inhalation: Inhaling dusts or vapors can lead to irritation of the respiratory tract.[1][6] Systemic effects following significant inhalation may include headache, dizziness, and nausea.[1]

-

Dermal Contact: Direct contact causes skin irritation and potentially severe chemical burns.[2][5] The compound can be absorbed through the skin, contributing to systemic toxicity.

-

Eye Contact: Poses a serious risk of severe eye irritation and corrosive damage.[2][6]

-

Ingestion: Harmful if swallowed.[5] Ingestion can cause burns to the gastrointestinal tract. Do NOT induce vomiting if ingested.[2]

Emergency First-Aid Procedures

Immediate medical attention is required for all significant exposures.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[2][6]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate attention from an ophthalmologist.[2][5]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[2][6]

Handling, Storage, and Personal Protective Equipment (PPE)

Given its hazardous nature, strict safety protocols are mandatory when handling 4-CPEA.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][7] Eyewash stations and safety showers must be readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.[2]

-

Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure full skin coverage.

-

Respiratory Protection: If dusts or aerosols are generated, a NIOSH/MSHA-approved respirator is necessary.[5][7]

-

-

Storage: Store in a cool, dry, well-ventilated place.[1][2] The container should be tightly closed. Store locked up and away from incompatible materials such as acids, acid anhydrides, and oxidizing agents.[2][7]

Part 2: Toxicological and Pharmacological Profile

Specific toxicological studies on 4-CPEA are limited in publicly accessible literature. However, its structural similarity to other para-chloro-substituted phenethylamines, most notably para-Chloroamphetamine (PCA), allows for a scientifically grounded, albeit speculative, assessment of its likely mechanism of action and toxicological risks.

Postulated Mechanism of Action: A Monoamine Releaser

Phenethylamines are well-established as modulators of monoamine neurotransmitter systems.[8] The addition of a chlorine atom at the 4-position of the phenyl ring, as seen in PCA, dramatically increases potency and selectivity towards the serotonin transporter (SERT) compared to its non-chlorinated analogue.[9] PCA is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) and is used experimentally as a serotonergic neurotoxin to induce long-lasting depletion of serotonin.[10]

It is highly probable that 4-CPEA shares this mechanism. It likely acts as a substrate for monoamine transporters (SERT, DAT, NET), leading to the release of neurotransmitters from presynaptic terminals. The para-chloro substitution strongly suggests a pronounced serotonergic effect.

Caption: Postulated mechanism of 4-CPEA at a serotonergic synapse.

Systemic Toxicity and Neurotoxic Potential

-

Acute Systemic Effects: Beyond immediate irritation, high-dose exposure may lead to systemic toxicity, including headaches, dizziness, and nausea.[1] These symptoms are consistent with excessive monoamine release.

-

Neurotoxicity: The most significant concern arising from the structural analogy to PCA is the potential for serotonergic neurotoxicity. High doses of PCA are known to cause long-term, possibly permanent, depletion of serotonin markers in animal models.[10][11] This effect is thought to be mediated by oxidative stress resulting from the massive release of serotonin and dopamine. While this has not been demonstrated for 4-CPEA, it represents a major, unquantified risk. Researchers should handle this compound with the assumption that it may be neurotoxic.

-

Carcinogenicity and Chronic Effects: There is limited data on the long-term effects of 4-CPEA exposure. It is not currently classified as a carcinogen by major regulatory agencies like IARC or the EPA.[1]

Part 3: Occupational Health and Exposure Monitoring

No official occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), have been established for 4-Chlorophenethylamine. In the absence of such guidelines, a conservative approach based on qualitative risk assessment and robust control strategies is essential.

Risk Assessment in a Laboratory Setting

The primary risks involve accidental inhalation of powders or aerosols and dermal contact with the solid or solutions. The potential for severe corrosive injury and unknown long-term neurotoxicity necessitates stringent controls.

Table 2: Risk Mitigation Strategies

| Hazard | Route of Exposure | Primary Control (Elimination/Substitution/Engineering) | Secondary Control (Administrative/PPE) |

| Corrosive/Irritant | Dermal, Eye | Handle all solids and solutions within a certified chemical fume hood. | Develop and follow strict Standard Operating Procedures (SOPs). Wear gloves, lab coat, and chemical goggles. |

| Respiratory Irritant | Inhalation | Use a fume hood. When weighing powder, use a ventilated balance enclosure. | Minimize aerosol generation. Use appropriate respiratory protection if engineering controls are insufficient. |

| Systemic Toxicity | Dermal, Inhalation | Utilize engineering controls to minimize all potential exposure. | Implement rigorous housekeeping and decontamination procedures. Mandatory training on substance hazards. |

| Potential Neurotoxicity | Dermal, Inhalation | Assume neurotoxic potential and apply the highest level of containment feasible. | Strict adherence to PPE protocols. Consider periodic health surveillance for personnel with regular exposure. |

Analytical Methods for Exposure Monitoring

Detecting and quantifying 4-CPEA in environmental or biological samples is crucial for assessing contamination and exposure. The methods of choice are highly sensitive chromatographic techniques coupled with mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common technique for identifying phenethylamines. Derivatization may be required to improve chromatographic performance.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for quantifying trace amounts in complex biological matrices like blood, urine, or plasma.[12]

Part 4: Key Experimental Protocols

The following protocols are provided as templates for researchers. They should be adapted and validated for specific laboratory conditions.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol outlines a method to assess the potential toxicity of 4-CPEA on a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y.

Caption: Workflow for assessing 4-CPEA cytotoxicity using an MTT assay.

Methodology:

-

Cell Seeding: Plate SH-SY5Y cells at a density of 1 x 10⁴ cells/well in a 96-well microplate and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of 4-CPEA in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations for testing.

-